molecular formula C16H22N2O2 B5278272 1-(2-methyl-1H-imidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol

1-(2-methyl-1H-imidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol

Cat. No.: B5278272
M. Wt: 274.36 g/mol
InChI Key: WLWAQUNTEPECTH-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-imidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol is a synthetic organic compound that features an imidazole ring and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-imidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the imidazole derivative reacts with a phenol derivative in the presence of a base.

    Final Coupling: The final step involves coupling the imidazole and phenoxy intermediates under suitable conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-imidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenoxy group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(2-methyl-1H-imidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-imidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the phenoxy group can engage in π-π interactions or hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyl-1H-imidazol-1-yl)aniline: This compound features a similar imidazole ring but differs in the substituent groups attached to the ring.

    1,4-Di(1H-imidazol-1-yl)benzene: This compound has two imidazole rings attached to a benzene ring, offering different chemical properties and applications.

    (1-Methyl-1H-imidazol-4-yl)methanol: This compound has a hydroxymethyl group attached to the imidazole ring, making it useful as an intermediate in organic synthesis.

Uniqueness

1-(2-methyl-1H-imidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol is unique due to its combination of an imidazole ring and a phenoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it valuable in multiple research fields.

Properties

IUPAC Name

1-(2-methylimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12(2)14-4-6-16(7-5-14)20-11-15(19)10-18-9-8-17-13(18)3/h4-9,12,15,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWAQUNTEPECTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(COC2=CC=C(C=C2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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